molecular formula C17H24ClN3O5S B2519957 4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 838386-62-2

4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2519957
CAS No.: 838386-62-2
M. Wt: 417.91
InChI Key: AMADVSLBSYFFQS-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with morpholine and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-(morpholin-4-yl)ethylamine to form the intermediate 4-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide. This intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-Chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide: Similar structure but with additional chlorine atoms.

    4-(2-Morpholin-4-ylethoxy)aniline: Contains a morpholine group but differs in the overall structure.

    4-Chloro-N-(2-morpholin-4-ylethyl)benzamide: Lacks the sulfonyl group present in the target compound

Uniqueness

The presence of both morpholine and sulfonyl groups in 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamide makes it unique compared to its analogs.

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O5S/c18-15-2-1-14(17(22)19-3-4-20-5-9-25-10-6-20)13-16(15)27(23,24)21-7-11-26-12-8-21/h1-2,13H,3-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMADVSLBSYFFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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